5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate
Description
5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at the 5-position, an amine group at the 3-position, and a nitrate counterion. The benzodioxin ring contributes aromaticity and rigidity, while the triazole ring offers hydrogen-bonding capabilities via its amine group.
The compound is commercially available (e.g., under CAS 898617-69-1) and is listed by suppliers with multiple synonyms, including 5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-amine and STK517963 .
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-amine;nitric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2.HNO3/c11-10-12-9(13-14-10)8-5-15-6-3-1-2-4-7(6)16-8;2-1(3)4/h1-4,8H,5H2,(H3,11,12,13,14);(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJLHBWHRQOJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)N.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 1,2,4-triazol-3-amine nitrate backbone but differing in substituents.
Table 1: Structural and Hypothetical Property Comparison
*logP values estimated based on substituent hydrophobicity.
Key Observations
Substituent Effects on Physicochemical Properties
- The benzodioxin substituent in the target compound introduces aromaticity and moderate polarity, likely enhancing solubility in polar solvents compared to the aliphatic 2-cyclopentylethyl analog .
- The cyclopentylethyl group increases lipophilicity (higher logP), favoring membrane permeability, which is critical for central nervous system (CNS)-targeted drugs. In contrast, the benzodioxin moiety may improve binding to aromatic-rich biological targets (e.g., kinase enzymes) .
Biological Relevance
- While the target compound’s biological data are absent in the evidence, pyrazole-thiophene hybrids (e.g., 7a, 7b) from demonstrate synthetic versatility for creating hydrogen-bonding motifs, suggesting the triazole-benzodioxin analog could similarly act as a pharmacophore in enzyme inhibition .
Synthetic Accessibility The commercial availability of the target compound contrasts with the specialized synthesis required for pyrazole-thiophene derivatives (e.g., use of malononitrile and sulfur in 1,4-dioxane ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
